2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential anticonvulsant properties. This compound is part of a broader class of pyrrolidine-2,5-dione derivatives, which have shown promise in various pharmacological applications .
Preparation Methods
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide typically involves an optimized coupling reaction. The preparation begins with the reduction of commercially available nitriles using lithium aluminum hydride (LiAlH4) to obtain the necessary amines. These amines are then coupled with the appropriate acylating agents under controlled conditions to yield the desired compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like LiAlH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide has been extensively studied for its anticonvulsant properties. It has shown broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice. Additionally, it has demonstrated efficacy in pain models, including the formalin test of tonic pain and the capsaicin-induced pain model .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability, thereby exerting anticonvulsant effects. The compound also exhibits high metabolic stability on human liver microsomes and negligible hepatotoxicity .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:
- 2,5-dioxopyrrolidin-1-yl acrylate
- N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide These compounds share structural similarities but differ in their specific pharmacological profiles and applications. 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide is unique due to its potent anticonvulsant activity and favorable safety profile .
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-21-15(9-11-20-21)14-4-2-13(3-5-14)8-10-19-16(23)12-22-17(24)6-7-18(22)25/h2-5,9,11H,6-8,10,12H2,1H3,(H,19,23) |
InChI Key |
VWGLKZPHHNXGRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CN3C(=O)CCC3=O |
Origin of Product |
United States |
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